

solubility of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in organic solvents

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Compound of Interest

Compound Name: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

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An In-depth Technical Guide to the Solubility of **3-Bromo-5-(trifluoromethyl)-1H-pyrazole** in Organic Solvents

Abstract

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, largely due to the versatile reactivity of the pyrazole core and the unique electronic properties imparted by its trifluoromethyl and bromo substituents.[1][2][3] The success of its application in drug discovery, process chemistry, and formulation development is fundamentally governed by its solubility profile in various organic solvents. This technical guide serves as a comprehensive resource for researchers, chemists, and formulation scientists, providing a deep dive into the theoretical and practical aspects of the solubility of this compound. We will explore the molecular-level interactions that dictate its solubility, present a predictive analysis of its behavior in common organic solvents, and provide detailed, field-proven protocols for its experimental determination.

Introduction to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The subject of this guide, **3-**

Bromo-5-(trifluoromethyl)-1H-pyrazole, is a valuable building block for synthesizing more complex molecules. Understanding its fundamental physicochemical properties is the first step toward its effective utilization.

Physicochemical Profile

A molecule's structure dictates its properties, including solubility. The key features of **3-Bromo-5-(trifluoromethyl)-1H-pyrazole** are its aromatic pyrazole ring, which contains two nitrogen atoms, a hydrogen bond donor (N-H), a hydrogen bond acceptor (=N-), an electron-withdrawing trifluoromethyl group, and a bromo substituent. These characteristics create a molecule with moderate polarity and specific intermolecular interaction capabilities.

Property	Value	Source
Molecular Formula	C ₄ H ₂ BrF ₃ N ₂	[4] [5]
Molecular Weight	214.97 g/mol	[5] [6]
Appearance	Solid	[6] [7]
Topological Polar Surface Area (TPSA)	28.68 Å ²	[5]
LogP (Predicted)	2.191	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	1 (pyrazole ring)	[5]

The Critical Role of Solubility in Research and Development

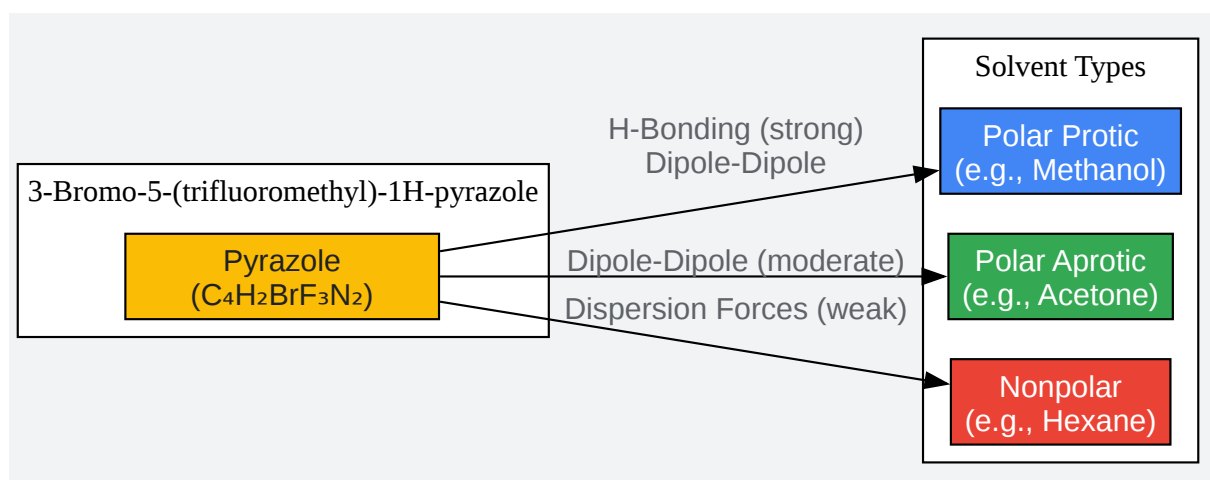
Solubility is not merely a physical constant; it is a critical parameter that influences every stage of the chemical lifecycle:

- **Synthesis:** The choice of solvent determines reaction rates, equilibria, and the feasibility of bringing reactants into the same phase.

- Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a solvent system at varying temperatures.
- Biological Screening: For drug discovery, compounds must be dissolved in a suitable solvent (often DMSO) to be tested in biological assays. Poor solubility can lead to inaccurate results or precipitation.
- Formulation: The bioavailability of a potential drug is often limited by its solubility. Formulation scientists must find ways to dissolve the active pharmaceutical ingredient (API) for effective delivery.[8]

Theoretical Foundations of Solubility

The principle "like dissolves like" is the cornerstone of solubility prediction.[9] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For **3-Bromo-5-(trifluoromethyl)-1H-pyrazole**, a combination of forces is at play.



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Caption: Key intermolecular forces driving solubility.

- Hydrogen Bonding: The N-H group on the pyrazole ring can act as a hydrogen bond donor, while the other nitrogen can act as an acceptor. This allows for strong interactions with polar protic solvents like methanol and ethanol.

- **Dipole-Dipole Interactions:** The highly electronegative trifluoromethyl group creates a strong dipole moment. This facilitates dissolution in polar aprotic solvents like acetone, acetonitrile, and DMSO.
- **Van der Waals / Dispersion Forces:** These weaker forces are present in all interactions and are the primary mechanism for solubility in nonpolar solvents like hexane or toluene. Given the polar nature of the molecule, these interactions are less dominant.

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change ($\Delta G = \Delta H - T\Delta S$). A substance dissolves spontaneously if ΔG is negative.

- **Enthalpy (ΔH):** This represents the heat change. Energy is required to break the solute-solute and solvent-solvent bonds, and energy is released when solute-solvent bonds form. If the overall process releases heat, it is exothermic ($\Delta H < 0$), and if it absorbs heat, it is endothermic ($\Delta H > 0$).[\[10\]](#)[\[11\]](#)
- **Entropy (ΔS):** This represents the change in disorder. Dissolving a structured solid into a liquid solvent generally increases disorder ($\Delta S > 0$), which favors dissolution.[\[9\]](#)

For most solids dissolving in a liquid, the process is endothermic, meaning solubility tends to increase with temperature, as the additional heat provides the energy needed to break the crystal lattice bonds.[\[10\]](#)[\[12\]](#)

Predicted Solubility Profile in Common Organic Solvents

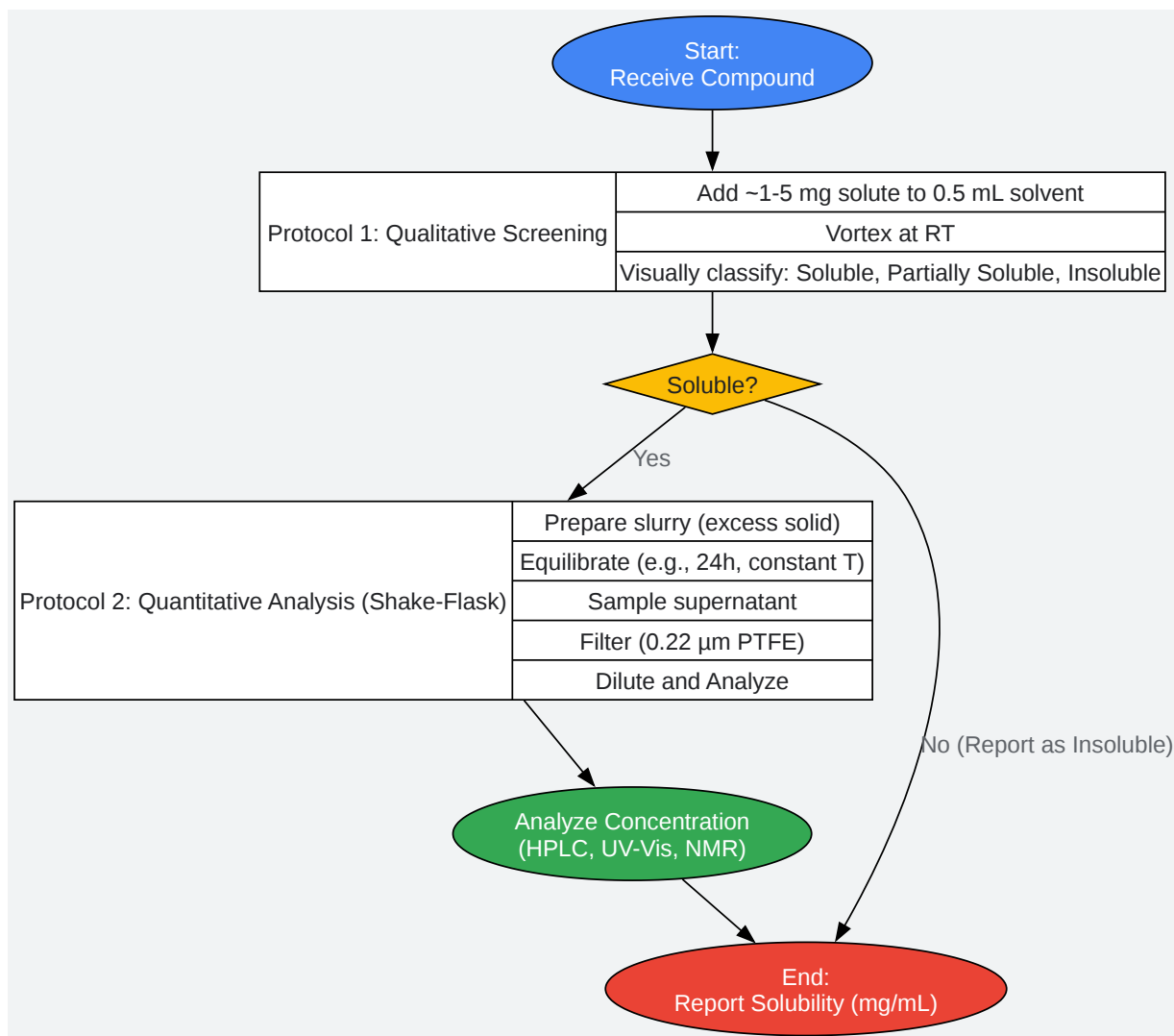
While comprehensive experimental data for **3-Bromo-5-(trifluoromethyl)-1H-pyrazole** is not readily available in the literature, we can construct a predictive solubility table based on its structural features and the principles of "like dissolves like." A related compound, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, has been noted as soluble in methanol, chloroform, and dimethyl sulfoxide, which supports these predictions.[\[13\]](#)

Disclaimer: This table is predictive. Experimental verification is essential for any research or development application.

Solvent Class	Example Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	Strong hydrogen bonding potential with the pyrazole N-H and nitrogen lone pair.
Polar Aprotic	DMSO, DMF, Acetone	High to Moderate	Strong dipole-dipole interactions due to the CF ₃ group and polar nature of the ring.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate	Capable of dipole-dipole interactions and weak hydrogen bonding (with chloroform).
Ethers	Tetrahydrofuran (THF), Diethyl Ether	Moderate to Low	Moderate polarity allows for some interaction, but lack of H-bond donation limits high solubility.
Aromatic	Toluene	Low	Primarily dispersion forces; mismatch in polarity with the solute.
Aliphatic	Hexane, Heptane	Very Low / Insoluble	Significant mismatch in polarity; only weak dispersion forces are possible.

Experimental Determination of Solubility

To move from prediction to fact, solubility must be determined experimentally. Methodologies range from rapid qualitative assessments to rigorous quantitative measurements of thermodynamic equilibrium solubility.[8]



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